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Compound of Interest

Compound Name: ST-1006 Maleate

Cat. No.: B15139953

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ST-1006 Maleate, focusing on its specificity for
the histamine H4 receptor (H4R) over the H1, H2, and H3 receptor subtypes. The information
presented is intended to support research and drug development efforts in immunology,
inflammation, and other H4R-mediated therapeutic areas.

High Affinity for the Histamine H4 Receptor

ST-1006 Maleate is a potent agonist for the histamine H4 receptor, demonstrating a high
binding affinity with a reported pKi value of 7.94.[1][2] This indicates a strong interaction with
the H4R, suggesting its potential to modulate cellular responses mediated by this receptor.

While quantitative data on the binding affinity and functional activity of ST-1006 Maleate at the
H1, H2, and H3 receptors from a single comparative study is not readily available in the public
domain, its characterization as a selective H4R agonist implies significantly lower affinity for the
other histamine receptor subtypes. Further comprehensive selectivity profiling would be
necessary to definitively quantify the fold-selectivity over H1IR, H2R, and H3R.

Comparative Data

To illustrate the known activity of ST-1006 Maleate and provide a framework for its selectivity,
the following table summarizes the available binding affinity data. It is important to note the
absence of directly comparable Ki values for H1, H2, and H3 receptors in the current literature.
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Compound H1R Ki (nM) H2R Ki (nM) H3R Ki (nM) H4R Ki (nM)

Data not Data not Data not ~11.5 (calculated

ST-1006 Maleate ) ) ] )
available available available from pKi of 7.94)

Note: The Ki value for H4R was calculated from the provided pKi of 7.94 (Ki = 107(-pKi) M).

Histamine Receptor Signhaling Pathways

The four histamine receptor subtypes are G protein-coupled receptors (GPCRSs) that initiate
distinct intracellular signaling cascades upon activation. Understanding these pathways is
crucial for interpreting the functional consequences of receptor-ligand interactions.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

H1 Receptor Signaling

Phospholipase C (PLC)

A
hydrolyzes

Caz* Mobilization Protein Kinase C (PKC)

H2 Receptor Signaling

Adenylate Cyclase (AC)

A
converts

Protein Kinase A (PKA)

H3 & H4 Receptor Signaling

H3R / H4R

Gilo

Adenylate Cyclase (AC)

A
converts

Click to download full resolution via product page

Caption: Simplified signaling pathways of histamine receptors.

Experimental Protocols for Determining Receptor

Selectivity

The selectivity of a compound like ST-1006 Maleate is typically determined through a
combination of in vitro receptor binding and functional assays.
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Receptor Binding Assays

These assays measure the affinity of a ligand for a specific receptor. A common method is the
radioligand binding assay.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated
with a cell membrane preparation expressing that receptor. A non-radiolabeled test compound
(e.g., ST-1006 Maleate) is then added at various concentrations to compete with the
radioligand for binding. The concentration of the test compound that displaces 50% of the
radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

Generalized Protocol:

Membrane Preparation: Cells stably or transiently expressing the human histamine receptor
(H1R, H2R, H3R, or H4R) are harvested and homogenized to prepare membrane fractions.

¢ Incubation: The membrane preparations are incubated with a specific radioligand (e.qg., [3H]-
mepyramine for H1R, [*?*I]-iodoaminopotentidine for H2R, [*H]-Na-methylhistamine for H3R,
or [3H]-histamine for H4R) and varying concentrations of ST-1006 Maleate.

» Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.
The type of assay depends on the signaling pathway of the receptor.

» HIR (Gg-coupled): Calcium Mobilization Assay

o Principle: Activation of H1R leads to an increase in intracellular calcium concentration.
This is measured using a calcium-sensitive fluorescent dye.
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o Generalized Protocol:

» Cells expressing H1R are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-
4 AM).

= The baseline fluorescence is measured.
= ST-1006 Maleate is added at various concentrations.

» The change in fluorescence, corresponding to the change in intracellular calcium, is
recorded over time.

» The EC50 value (the concentration that produces 50% of the maximal response) is
determined.

¢ H2R (Gs-coupled) and H3R/H4R (Gi/o-coupled): cAMP Assays

o Principle: H2R activation stimulates adenylyl cyclase, increasing cyclic AMP (CAMP)
levels. H3R and H4R activation inhibits adenylyl cyclase, decreasing cCAMP levels. These
changes in CAMP can be quantified.

o Generalized Protocol:

» Cells expressing the respective receptor are incubated with ST-1006 Maleate at various
concentrations.

» For H3R and H4R assays, adenylyl cyclase is often stimulated with forskolin to create a
measurable decrease in CAMP.

» The cells are lysed, and the intracellular cCAMP concentration is measured using a
competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

= For H2R, an EC50 value is determined. For H3R and H4R, an IC50 value for the
inhibition of forskolin-stimulated cAMP production is determined.
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Caption: General workflow for determining receptor selectivity.

Conclusion

ST-1006 Maleate is a valuable research tool characterized by its high potency as a histamine
H4 receptor agonist. While comprehensive data directly comparing its activity across all four
histamine receptor subtypes is needed for a complete selectivity profile, its established high
affinity for H4R makes it a critical compound for investigating the physiological and
pathophysiological roles of this receptor. The experimental protocols outlined above provide a
standard framework for conducting such comparative studies, which are essential for the
development of novel and selective H4R-targeting therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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